Regioselective introduction of vinyl trifluoromethylthioether to remote unactivated C(sp3)-H bonds via radical translocation cascade

,

Science China: Chemistry,

2019,

62(11),

1507-1511

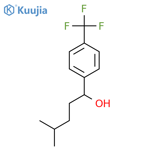

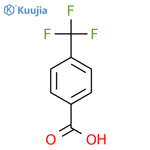

![4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one structure](https://fr.kuujia.com/scimg/cas/869318-90-1x500.png)